N,O-Diacetyljervine
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Overview
Description
N,O-Diacetyljervine is a bioactive chemical compound derived from jervine, an alkaloid found in the plant Veratrum viride . It is known for its complex molecular structure and significant biological activity. The compound has a molecular formula of C31H43NO5 and a molecular weight of 509.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,O-Diacetyljervine can be synthesized through the acetylation of jervine. The process involves the reaction of jervine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the nitrogen and oxygen atoms in the jervine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,O-Diacetyljervine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acetyl groups.
Substitution: Substitution reactions involve the replacement of acetyl groups with other functional groups using reagents such as sodium methoxide.
Major Products: The major products formed from these reactions include diacetyl-7-ketojervine and other derivatives with modified functional groups .
Scientific Research Applications
N,O-Diacetyljervine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,O-Diacetyljervine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its bioactive effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroidal receptors and other proteins involved in cellular regulation .
Comparison with Similar Compounds
N,O-Diacetyljervine is unique due to its specific acetylation pattern and bioactive properties. Similar compounds include:
Jervine: The parent compound from which this compound is derived.
Diacetyl-7-ketojervine: A derivative formed through the oxidation of this compound.
Other Acetylated Alkaloids: Compounds with similar acetylation patterns but different biological activities.
This compound stands out due to its specific molecular structure and the unique biological effects it exerts, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
7622-06-2 |
---|---|
Molecular Formula |
C31H43NO5 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-acetyl-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-yl] acetate |
InChI |
InChI=1S/C31H43NO5/c1-16-13-25-28(32(15-16)19(4)33)18(3)31(37-25)12-10-23-24-8-7-21-14-22(36-20(5)34)9-11-30(21,6)27(24)29(35)26(23)17(31)2/h7,16,18,22-25,27-28H,8-15H2,1-6H3/t16-,18+,22-,23-,24-,25+,27+,28-,30-,31-/m0/s1 |
InChI Key |
AETQSOZEKYWGIJ-ATYUTGPHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diacetyljervine; N,O-Diacetyljervine; NSC-406352; NSC 406352; NSC406352; Jervine, N-acetyl-, acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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